麦角甾醇

描述

Synthesis Analysis

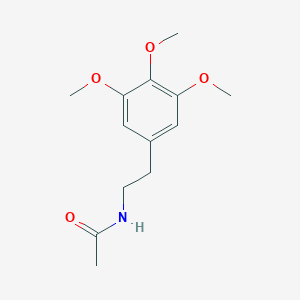

The synthesis of ergostane-type compounds, including ergostanol, often involves complex chemical reactions aimed at constructing the characteristic steroidal framework. For instance, the synthesis of ergosta-5,7-diene-1α,3β-diol from 5α-ergost-7-en-3-one demonstrates the intricate steps required to achieve the desired steroidal structure, highlighting the challenges and methodologies in the chemical synthesis of ergostanes (Ahmad et al., 1978).

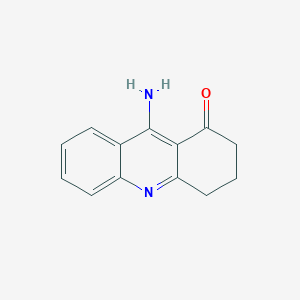

Molecular Structure Analysis

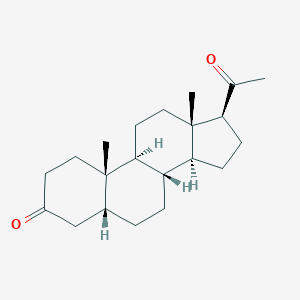

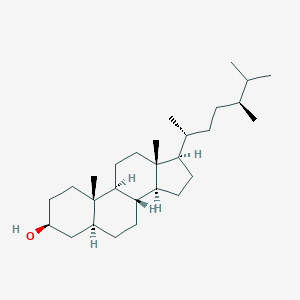

Ergostane-type steroids, including ergostanol, feature a complex molecular structure characterized by a tetracyclic triterpenoid core. This core structure is often modified through various biological and synthetic processes, leading to a wide array of derivatives with diverse biological activities. For example, compounds like phomopsterones A and B represent functionalized ergostane-type steroids isolated from natural sources, showcasing the structural diversity within this class (Zhengxi Hu et al., 2017).

Chemical Reactions and Properties

Ergostanes undergo a range of chemical reactions that modify their structure and, consequently, their chemical properties. These reactions include oxidation, reduction, and functional group transformations, which are crucial for understanding the chemical behavior and potential applications of ergostanes. For instance, the study of ergosterol's photochemical transformation provides insights into the chemical reactivity of ergostanes under specific conditions (Bernardi et al., 1992).

Physical Properties Analysis

The physical properties of ergostane-type compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. These properties are essential for understanding the compound's behavior in biological systems and its potential applications. Studies focusing on the separation and characterization of ergostanes, such as the use of analytical supercritical-fluid chromatography, contribute to our understanding of these properties (X. Qiao et al., 2014).

Chemical Properties Analysis

The chemical properties of ergostanol and related compounds, such as reactivity, stability, and interactions with other molecules, are central to their biological effects and potential therapeutic applications. Investigations into the fluorescence properties of ergosterol, for example, shed light on the chemical behavior of ergostanes and their potential utility in scientific studies (Nakashima et al., 1985).

科学研究应用

麦角胺在偏头痛治疗中的作用

麦角胺是从麦角甾醇中提取的,已经被用于治疗偏头痛超过50年。欧洲的一个专家组审查了其临床和临床前数据,建议在特定患者群中使用,特别是那些头痛不经常或持续时间较长的患者 (Tfelt-Hansen et al., 2000)。

麦角甾醇作为环境指标

麦角甾醇是一种天然存在的类固醇,来自麦角甾醇,是生物活性的重要环境指标。它主要存在于真菌中,用于测量各种环境中的真菌生物量,包括枫叶、土壤、水果和谷物 (Volker et al., 2000)。

在甲状旁腺功能不全治疗中的作用

从麦角甾醇中提取的快速醇在治疗甲状旁腺功能不全方面显示出潜力。它增加了钙的吸收和尿液排泄,而不影响甲状旁腺功能。自1933年以来,一种衍生物二氢快速醇已被广泛用于德国 (Rose & Sunderman, 1939)。

传统医学中的麦角甾醇类固醇

来自虫草和其他真菌的麦角甾醇类固醇展示了生物活性,并在日本和中国的传统医学中被使用。这些化合物表现出抗微生物和抗试锥虫活性,显示出在治疗甲氧西林耐药的金黄色葡萄球菌等疾病中的潜力 (Yoneyama et al., 2022)。

植物防御中的新型麦角甾醇皂苷

从山药等植物中分离出的新型麦角甾醇皂苷对真菌表现出强烈的活性,并对各种癌细胞系具有细胞毒作用。这表明在植物防御和潜在的治疗应用中发挥作用 (Shen et al., 2002)。

自身免疫疾病中的免疫抑制作用

来自台湾灵芝的麦角甾萜类三萜,如战魁酸C,对树突状细胞激活和接触性超敏反应显示出免疫抑制作用。这表明在治疗慢性炎症和自身免疫疾病中有潜在用途 (Lin et al., 2015)。

麦角甾醇类固醇的分析分离

超临界流体色谱法已被用于分离麦角甾醇类固醇,展示了在分离低极性对映体方面的有效性,并突出了在分离这些化合物时的不同选择性。这种方法在分析时间和溶剂消耗方面具有优势 (Qiao et al., 2014)。

草药医学中的生物活性类固醇

从大戟等植物中分离出的麦角甾醇类固醇在草药医学中显示出潜力,一些化合物对肿瘤促进剂表现出强效的抑制作用 (Tanaka et al., 2000)。

药用蘑菇中的药代动力学

对药用蘑菇红树菇的研究揭示了其主要生物活性成分麦角甾醇和榄甾醇三萜的代谢和药代动力学。这项研究有助于理解这类蘑菇的治疗效果 (Qiao et al., 2015)。

蘑菇中的PPAR转录激活效应

来自猴头菇的麦角甾醇类固醇脂肪酸酯已被发现能激活PPAR转录激活效应,表明在代谢紊乱中具有潜在的治疗应用 (Li et al., 2014)。

属性

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYTXMNEANMLMU-OZEQXKMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergostanol | |

CAS RN |

6538-02-9 | |

| Record name | Ergostanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERGOSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17PU7ED98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。